![molecular formula C13H15N3O B026458 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide CAS No. 100373-80-6](/img/structure/B26458.png)
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
Overview
Description
“2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide” is a chemical compound with the molecular formula C13H15N3O . It is a solid substance .
Synthesis Analysis
The compounds of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using coupling agent 2-(1 H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium .Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide” contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 N hydrazine, and 1 Pyrrole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.28 . It is a solid substance with a melting point between 110 and 113 degrees Celsius .Scientific Research Applications
Antibacterial Activity
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown significant action against various bacterial strains. The antibacterial activity is attributed to the compound’s ability to inhibit essential bacterial enzymes, thereby preventing bacterial growth and survival .
Antitubercular Properties
Some derivatives of this compound have also been tested for their antitubercular activity. Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, and new antitubercular agents are in high demand. The synthesized compounds exhibit strong antitubercular properties, making them potential candidates for further drug development .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes. These enzymes are critical for the survival and proliferation of bacteria, and their inhibition can lead to effective antibacterial therapies. The molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their target enzymes. For 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide , docking studies have revealed how it binds to the active sites of DHFR and enoyl ACP reductase, providing insights into its potential mode of action as a therapeutic agent .
ADMET Profile Prediction
The compound’s derivatives have undergone ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to predict their pharmacokinetic properties and safety profiles. These studies are essential for assessing the drug-likeness of a compound before it can be considered for clinical trials .
Monoclonal Antibody Production Enhancement
In the field of biotechnology, specifically in monoclonal antibody production, derivatives of this compound have been used to enhance the productivity of recombinant Chinese hamster ovary cells. This application is significant for the pharmaceutical industry as it could lead to more efficient production processes for monoclonal antibodies .
Mechanism of Action
Target of Action
The primary targets of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway in bacteria, affecting the production of essential components of the bacterial cell membrane . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway , which is crucial for the synthesis of nucleotides in bacteria .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the activity of key enzymes, the compound disrupts essential biochemical processes in bacteria, leading to their inability to proliferate .
Safety and Hazards
Future Directions
The compounds of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides showed strong antibacterial and antitubercular properties . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-7-8-10(2)16(9)12-6-4-3-5-11(12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFUCUFJPSVXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406360 | |
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |
CAS RN |
100373-80-6 | |
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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